N-cyclohexyl-N'-2-pyridinylethanediamide
Description
N-cyclohexyl-N'-2-pyridinylethanediamide is an ethanediamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a pyridin-2-yl group attached to the other nitrogen of the ethanediamide backbone. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capabilities (via the pyridine ring and amide linkages). The compound is primarily explored in medicinal chemistry and materials science, serving as a precursor for drug development or as a ligand in coordination chemistry .
Properties
IUPAC Name |
N-cyclohexyl-N'-pyridin-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(15-10-6-2-1-3-7-10)13(18)16-11-8-4-5-9-14-11/h4-5,8-10H,1-3,6-7H2,(H,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFHFSWPCDOZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Ethanediamide core : Provides rigidity and hydrogen-bonding sites.
- Cyclohexyl group : Enhances lipophilicity and influences stereoelectronic properties.
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share ethanediamide, cycloalkyl, or pyridinyl moieties. Structural variations significantly impact solubility, stability, and biological activity.
Ethanediamide Derivatives with Cycloalkyl Substituents
| Compound Name | Structural Variation vs. Target Compound | Key Properties/Applications | Reference |
|---|---|---|---|
| N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide | Cyclopentyl replaces cyclohexyl; pyridinylmethyl vs. pyridinyl | Reduced lipophilicity; altered binding affinity in receptor studies | |
| N’-cyclohexyl-N-prop-2-enyloxamide | Oxamide replaces ethanediamide; propenyl group | Higher reactivity due to unsaturated bond; used in polymer chemistry | |
| N-cycloheptyl-N’-({oxazinan-yl}methyl)ethanediamide | Cycloheptyl replaces cyclohexyl; oxazinan group | Enhanced conformational flexibility; explored in antimicrobial research |
Impact of Cycloalkyl Size :
- Smaller rings (e.g., cyclopentyl) reduce steric hindrance but may decrease metabolic stability.
- Larger rings (e.g., cycloheptyl) increase lipophilicity and modulate target selectivity .
Pyridinyl-Containing Ethanediamides
Impact of Pyridine Position :
Heterocyclic and Functional Group Variations
| Compound Name | Structural Variation vs. Target Compound | Key Properties/Applications | Reference |
|---|---|---|---|
| N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide | Nitrobenzamide core; sulfanyl group | Electrophilic nitro group enables covalent binding; enzyme inhibitor | |
| N-(4-iodophenyl)-3-methylbut-2-enamide | Iodophenyl substituent; enamide linkage | Radioimaging potential due to iodine atom | |
| 2-[(6-amino-4-oxo-5-phenylpyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide | Pyrimidine-sulfanyl hybrid | Antiviral activity via nucleoside mimicry |
Functional Group Effects :
- Sulfanyl/cyano groups increase electrophilicity and reactivity.
- Halogen atoms (e.g., iodine) improve binding specificity in biological targets .
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